CID 11338
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Description
CID 11338 is a useful research compound. Its molecular formula is C20H37NaO7S and its molecular weight is 444.6 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of CID 11338 can be achieved through a multi-step process involving the reaction of several starting materials.
Starting Materials
2,4-dichlorobenzaldehyde, 2-amino-5-chlorobenzophenone, sodium hydroxide, ethanol, hydrochloric acid, sodium nitrite, sulfuric acid, sodium sulfite, sodium carbonate, acetic anhydride, acetic acid, sodium acetate, wate
Reaction
Step 1: 2,4-dichlorobenzaldehyde is reacted with 2-amino-5-chlorobenzophenone in the presence of sodium hydroxide and ethanol to form 2-(2,4-dichlorophenyl)-1-(5-chloro-2-phenylindol-3-yl)ethanone., Step 2: The product from step 1 is dissolved in hydrochloric acid and cooled to 0°C. Sodium nitrite is added to the solution to form a diazonium salt., Step 3: The diazonium salt is then added to a solution of sodium sulfite and sulfuric acid to form 2-(2,4-dichlorophenyl)-1-(5-chloro-2-phenylindol-3-yl)ethanone-4-sulfonic acid., Step 4: The product from step 3 is then neutralized with sodium carbonate and acetic acid to form the corresponding sodium salt., Step 5: The sodium salt is then acetylated with acetic anhydride in the presence of sodium acetate to form CID 11338., Step 6: The final product is purified by recrystallization from water.
properties
IUPAC Name |
sodium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O7S.Na/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSBXTVYXVQYAB-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NaO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 11338 |
Disclaimer and Information on In-Vitro Research Products
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